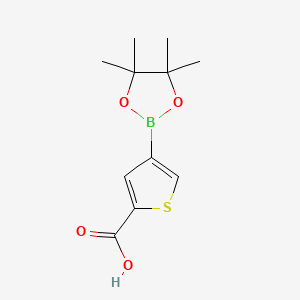

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Description

Structural Characteristics and Nomenclature

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid possesses a molecular formula of C₁₁H₁₅BO₄S and exhibits a molecular weight of 254.11 grams per mole. The compound's International Union of Pure and Applied Chemistry name reflects its complex structural arrangement, incorporating both heterocyclic and organometallic components. The thiophene ring serves as the central aromatic core, with the carboxylic acid group positioned at the 2-position and the dioxaborolane moiety attached at the 4-position.

The compound is catalogued under multiple synonymous designations, including 2-carboxythiophene-4-boronic acid pinacol ester and 2-thiophenecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This nomenclature variation reflects the different approaches to describing the same molecular structure, with emphasis either on the thiophene core or the boronic ester functionality. The Chemical Abstracts Service registry number 1010836-19-7 provides unambiguous identification of this specific compound in chemical databases.

The structural architecture demonstrates several key features that contribute to the compound's chemical behavior. The thiophene ring contributes to the compound's electronic properties through its aromatic π-electron system, while the carboxylic acid group provides hydrogen bonding capability and acidic properties. The dioxaborolane ring system, commonly referred to as a pinacol ester, protects the boronic acid functionality and enhances the compound's stability during storage and handling.

Historical Context and Development

The development of thiophene boronic acid derivatives emerged from the broader evolution of organoboron chemistry, which traces its origins to the nineteenth century discovery of triethylborane by Edward Frankland in 1860. The subsequent synthesis of phenylboronic acid by Michaelis and Becker in 1880 established fundamental principles for preparing organoboron compounds through organometallic intermediates. These early discoveries laid the groundwork for modern boronic acid chemistry and its applications in organic synthesis.

The specific development of thiophene-containing boronic esters gained momentum in the late twentieth century as researchers recognized the unique properties of sulfur-containing heterocycles in electronic materials. The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid was first documented in chemical databases in 2007, reflecting the growing interest in functionalized thiophene derivatives for advanced materials applications.

The historical progression of organoboron chemistry from Böeseken and co-workers' studies between 1911 and 1940 established crucial understanding of boric acid complexation with hydroxyl groups, which directly informed the development of modern boronic ester protecting groups. This foundational knowledge enabled the rational design of pinacol-protected boronic esters, including the specific compound under investigation, which maintains stability while preserving reactivity for cross-coupling applications.

Significance in Organic Chemistry Research

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid holds particular significance in contemporary organic chemistry research due to its exceptional performance in Suzuki-Miyaura cross-coupling reactions. Research has demonstrated that catalyst systems based on palladium(0) with electron-rich phosphine ligands achieve remarkable efficiency when employing this compound as a coupling partner. Studies have shown that reactions using this boronic ester can achieve excellent yields of 85-95% with turnover frequencies reaching 10³ per hour, representing substantial improvements over traditional catalyst systems.

The compound's importance extends beyond simple cross-coupling applications to encompass complex polymerization processes. Research has established that high molecular weight thiophene-containing polymers can be successfully synthesized through Suzuki-Miyaura polycondensation reactions completed within 5-15 minutes when utilizing this boronic ester as a monomer. This rapid polymerization capability addresses previous limitations associated with deboronation side reactions that typically occur at elevated temperatures with other thiophene boronic esters.

Contemporary research has highlighted the compound's utility in synthesizing both linear and hyperbranched conjugated polymers, expanding the scope of accessible materials architectures. The ability to incorporate this specific boronic ester into diverse polymer backbones has opened new avenues for developing advanced electronic materials with tailored optoelectronic properties. Furthermore, investigations into micellar Suzuki cross-coupling reactions have demonstrated the compound's compatibility with environmentally benign reaction conditions, supporting the development of more sustainable synthetic methodologies.

Classification Among Heterocyclic Boronic Acid Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid belongs to the broader classification of heterocyclic boronic acid derivatives, specifically within the subcategory of thiophene boronic esters. This classification system organizes compounds based on both their heterocyclic core structure and the nature of their organoboron functionality. The compound represents a sophisticated example of bifunctional heterocyclic compounds that combine multiple reactive sites within a single molecular framework.

Within the context of boronic acid derivatives, this compound exemplifies the pinacol ester class, where the boronic acid functionality is protected through cyclic ester formation with pinacol. This protection strategy enhances stability while maintaining the essential reactivity required for cross-coupling transformations. The classification as a heterocyclic derivative distinguishes it from purely aromatic or aliphatic boronic esters, reflecting the unique electronic properties imparted by the sulfur-containing thiophene ring.

| Classification Category | Specific Designation | Key Characteristics |

|---|---|---|

| Primary Class | Organoboron Compounds | Contains carbon-boron bonds |

| Secondary Class | Heterocyclic Boronic Esters | Incorporates heteroaromatic core |

| Tertiary Class | Thiophene Boronic Derivatives | Sulfur-containing five-membered ring |

| Quaternary Class | Bifunctional Monomers | Multiple reactive functional groups |

The compound's position within this classification hierarchy reflects its multifunctional nature and broad synthetic utility. As a member of the thiophene boronic ester family, it shares common reactivity patterns with related compounds while exhibiting unique properties derived from the specific positioning of functional groups around the thiophene ring. This systematic classification facilitates the rational design of synthetic strategies and enables prediction of reactivity patterns based on structural relationships within the broader family of heterocyclic boronic acid derivatives.

The classification system also encompasses the compound's role as a synthetic intermediate in materials science applications, particularly in the development of conducting polymers and organic electronic devices. This functional classification recognizes the compound's importance beyond traditional small-molecule synthesis, acknowledging its contribution to advanced materials chemistry and the growing field of organic electronics.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)7-5-8(9(13)14)17-6-7/h5-6H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNZEHFXGXIPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585984 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-19-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Boronation of Thiophene Carboxylic Acid Derivatives

A widely reported method involves the direct borylation of thiophene derivatives bearing a carboxylic acid or its protected form:

- Starting Materials: 2-thiophenecarboxylic acid or its acid chloride derivatives.

- Reagents: Pinacol borane or bis(pinacolato)diboron as boron sources.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(dba)2 with phosphine ligands (e.g., XantPhos) facilitate the borylation reaction.

- Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) under inert atmosphere with base (e.g., potassium acetate or cesium carbonate) at elevated temperatures (80–100 °C).

This method allows regioselective installation of the pinacol boronate ester at the 4-position of the thiophene ring while retaining the 2-carboxylic acid functionality.

Alternative Route via Ester Intermediates

In some protocols, the carboxylic acid is first converted into a methyl ester (dimethyl 2-thiophenecarboxylate) by reaction of 2-thiophenecarbonyl chloride with tetramethyl borate in aqueous conditions. Subsequent borylation and deprotection steps yield the target acid-boronate compound.

Suzuki-Miyaura Cross-Coupling for Boronate Installation

Another approach involves Suzuki coupling of a halogenated thiophene-2-carboxylic acid derivative with bis(pinacolato)diboron:

- Reaction: Halogenated thiophene (e.g., 4-bromo- or 4-iodo-thiophene-2-carboxylic acid) is coupled with bis(pinacolato)diboron under Pd catalysis.

- Catalysts and Ligands: Pd(dba)2 or Pd(PPh3)4 with ligands like XantPhos or SPhos.

- Bases: Cs2CO3 or KOAc.

- Solvent: Mixtures of CPME (cyclopentyl methyl ether) and water or other polar solvents.

- Temperature: 80–100 °C.

This method is efficient and provides good yields (often >70%) of the boronate ester acid.

Comparative Data Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct borylation of thiophene acid | 2-Thiophenecarboxylic acid | Bis(pinacolato)diboron, Pd catalyst, base | 80–100 °C, inert atmosphere | 65–75 | Regioselective, preserves acid group |

| Ester intermediate route | 2-Thiophenecarbonyl chloride | Tetramethyl borate, Pd catalyst | Aqueous, then borylation steps | 60–70 | Requires ester hydrolysis step |

| Suzuki-Miyaura coupling with halide | 4-Halogenated thiophene-2-carboxylic acid | Bis(pinacolato)diboron, Pd catalyst, base | 80–100 °C, CPME/H2O mixture | 70–78 | High yield, versatile, scalable |

Research Findings and Notes

- The pinacol boronate ester group is sensitive to moisture and air; thus, reactions and storage are performed under inert atmosphere (nitrogen or argon) and low temperature (2–8 °C).

- Palladium-catalyzed borylation reactions are the most efficient and widely used methods, benefiting from well-established Suzuki-Miyaura coupling protocols adapted for heteroaromatic systems like thiophene.

- The regioselectivity of borylation is influenced by the electronic effects of the carboxylic acid group, favoring substitution at the 4-position of the thiophene ring.

- Purification typically involves chromatographic techniques due to the presence of closely related boronate or thiophene derivatives.

- The compound’s unique combination of boronate and carboxylic acid functionalities enables its use as a versatile intermediate in organic synthesis, including cross-coupling reactions and materials science applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.

Major Products

Aryl or Vinyl Thiophenes: From Suzuki-Miyaura coupling.

Thiophene Sulfoxides or Sulfones: From oxidation reactions.

Thiophene Esters or Amides: From substitution reactions.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is in cross-coupling reactions. This compound serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating efficient coupling with aryl halides or other electrophiles .

Synthesis of Functionalized Thiophenes

The compound can also be utilized to synthesize functionalized thiophenes through various methodologies. For instance, it can act as a precursor in the formation of thiophene-based polymers or oligomers that exhibit interesting electronic properties. This is particularly relevant in the development of organic semiconductors and photovoltaic materials .

Materials Science

Organic Photovoltaics

In materials science, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is explored for its potential use in organic photovoltaic devices. Thiophene derivatives are known for their excellent charge transport properties and can be incorporated into donor-acceptor systems to enhance light absorption and conversion efficiency in solar cells .

Conductive Polymers

The compound's ability to form stable complexes with metals allows it to be used in creating conductive polymers. These materials are essential for applications in flexible electronics and sensors. The incorporation of thiophene units contributes to the overall conductivity and stability of the polymeric materials .

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophene derivatives can exhibit significant biological activity, including anticancer properties. The incorporation of the dioxaborolane group may enhance the bioavailability and efficacy of thiophene-based drugs. Studies have shown that certain derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways .

Drug Delivery Systems

Additionally, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid can be explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents may facilitate targeted delivery and controlled release mechanisms .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Organic Photovoltaics | Evaluated the efficiency of thiophene derivatives in solar cells | Demonstrated improved light absorption and charge mobility using boronic acid derivatives |

| Anticancer Activity Research | Investigated biological effects on cancer cell lines | Found significant inhibition of cell proliferation in specific cancer types with low toxicity levels |

| Conductive Polymers Development | Explored synthesis methods for conductive materials | Achieved enhanced conductivity and stability through thiophene integration |

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid largely depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic ester group reacts with palladium catalysts to form carbon-carbon bonds. In oxidation reactions, the thiophene ring undergoes electron transfer processes to form sulfoxides or sulfones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally analogous boronic ester-containing derivatives:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Regiochemistry of Substituents: The target compound’s boronic ester at position 4 and carboxylic acid at position 2 on the thiophene ring create distinct electronic effects. The electron-withdrawing carboxylic acid may modulate the electron density of the boronic ester, influencing its reactivity in Suzuki couplings.

Functional Group Variations: The aldehyde derivative (CAS 1040281-83-1) lacks the acidic proton of the carboxylic acid, making it more lipophilic and suitable for reactions requiring non-polar intermediates (e.g., Wittig reactions). However, it is less versatile in forming hydrogen-bonded networks or conjugates compared to the carboxylic acid.

Aromatic vs. Heteroaromatic Cores :

- Replacing thiophene with benzene (CAS 180516-87-4) eliminates sulfur’s electron-rich contribution, altering conjugation and reactivity. Benzene derivatives are less prone to oxidation but may exhibit slower coupling rates in certain catalytic systems.

Multi-Boronic Acid Systems :

- Thiophene-2,5-diyldiboronic acid (CAS 26076-46-0) offers dual reactivity for constructing conjugated polymers or frameworks. However, its higher sensitivity to moisture and lower stability compared to boronic esters limits its use in stepwise syntheses.

Research Findings

- Suzuki-Miyaura Reactions : The target compound has been employed in synthesizing biaryl systems for drug candidates, leveraging the carboxylic acid for subsequent functionalization (e.g., amide coupling).

- Materials Science : Its thiophene core is advantageous in conductive polymers, where sulfur’s electron-rich nature enhances charge transport.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is a boron-containing compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.

The compound is characterized by the presence of a thiophene ring and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of 230.11 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves the reaction of thiophene derivatives with boronic acids under specific conditions to form the desired product. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research has indicated that boron-containing compounds exhibit significant anticancer activity. A study demonstrated that derivatives of thiophene-boron compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:

- In vitro studies showed that 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid effectively inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the micromolar range .

The proposed mechanism for the anticancer activity involves:

- Inhibition of Protein Kinases : The compound may interact with key protein kinases involved in cell cycle regulation.

- Induction of Apoptosis : It has been observed to induce apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Study 1: Breast Cancer

In a controlled study involving MCF-7 breast cancer cells, treatment with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid resulted in a significant reduction in cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

Case Study 2: Lung Cancer

Another study focused on A549 lung cancer cells showed that this compound inhibited cell migration and invasion at concentrations as low as 10 µM. The mechanism was attributed to the downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

Comparative Analysis

The following table summarizes the biological activities of various thiophene-boron compounds compared to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid:

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | A549 | 10 | MMP inhibition |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid | MCF-7/A549 | 15/10 | Dual mechanism |

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This involves coupling a thiophene-derived boronate ester with a halogenated aromatic precursor (e.g., aryl halides or triflates). Key steps include:

- Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.

- Optimizing solvent systems (e.g., THF or DMF) with a base like K₂CO₃ or NaOAc.

- Conducting reactions under inert atmosphere (N₂/Ar) at 80–100°C for 6–24 hours . Post-synthesis, the product is purified via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., characteristic peaks for the dioxaborolane ring at δ 1.3 ppm for methyl groups and thiophene protons at δ 7.0–8.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ or MALDI-TOF).

- X-ray Crystallography : For definitive structural confirmation using software like SHELX for data refinement .

- Purity Analysis : GC or HPLC (>95% purity) with comparison to commercial standards .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture or direct sunlight .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronate ester?

Optimization strategies include:

- Ligand Selection : Bulky ligands like SPhos or XPhos improve catalytic activity for sterically hindered substrates.

- Solvent Effects : Use polar aprotic solvents (e.g., DME) to enhance solubility of boronate esters.

- Microwave-Assisted Synthesis : Reduce reaction time (1–4 hours) while maintaining yields >80% .

- Catalyst Loading : Lower Pd concentrations (0.5–2 mol%) to minimize metal contamination in pharmaceuticals .

Q. What strategies mitigate side reactions (e.g., protodeboronation or homocoupling) during cross-coupling?

Q. How is this compound utilized in designing charge-transfer materials for optoelectronics?

The thiophene-boronate moiety acts as an electron-deficient unit in donor–acceptor dyads. Applications include:

- Organic Light-Emitting Diodes (OLEDs) : As electron-transport layers due to high electron affinity.

- Nonlinear Optical Materials : The conjugated thiophene system enhances polarizability for photonic devices.

- Synthesis of Meta-Terphenyl Systems : For studying intramolecular charge transfer via UV-Vis and fluorescence spectroscopy .

Q. What crystallographic techniques are used to resolve structural ambiguities in derivatives of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., from DCM/hexane). Refine data using SHELXL to model thermal parameters and hydrogen bonding.

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Methodological Notes

- Contradictions in Evidence : While most studies recommend Pd(PPh₃)₄ for coupling, suggests Pd(OAc)₂ with SPhos for sterically demanding substrates. Validate via control experiments.

- Data Gaps : Limited computational studies (e.g., DFT) on boronate reactivity; future work could explore solvent effects via molecular dynamics simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.